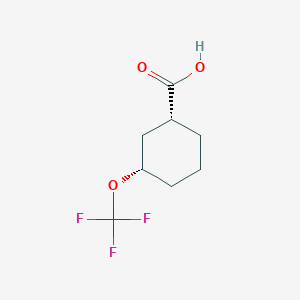

(1R,3S)-3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid, also known as CF3-CHA, is a compound with potential therapeutic properties. This novel compound has gained significant attention due to its unique chemical structure and potential applications in the field of medicinal chemistry.

Scientific Research Applications

Chemical Synthesis and Reactivity Studies

- (Bellucci, Marioni, & Marsili, 1972) explored the bromination of 3-cyclohexene-1-carboxylic acid, showing that halogen attacks preferentially occur anti to the carboxyl group, indicating potential for specific chemical transformations.

- (Reis et al., 2005) studied the vanadium-catalyzed carboxylation of linear and cyclic alkanes, including cyclohexane, under mild conditions to form carboxylic acids, highlighting its utility in organic synthesis.

- (Molnár et al., 2003) reported the superacidic catalysis of benzene alkylation with various cyclic ethers, providing insights into the reactivity of compounds related to (1R,3S)-3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid in superacidic media.

Structural and Conformational Analysis

- (Shan, Bond, & Jones, 2003) studied cyclohexane-1, 3cis, 5cis-tricarboxylic acid in various acid-base complexes, revealing diverse supramolecular acid motifs, which is significant for understanding molecular interactions and designing molecular assemblies.

- (Kuznetsov, Kuramshina, & Bochkor, 2009) conducted a conformational analysis of 4-trifluoromethyl-1,3-dioxane, a structurally similar compound, providing insights into the behavior of molecules with trifluoromethyl groups in various phases.

Material Science and Surface Modelling

- (Feher, Newman, & Walzer, 1989) investigated the hydrolytic condensation of cyclohexyltrichlorosilane, leading to the formation of silsesquioxanes. This research is relevant for understanding surface chemistry and modelling silica surfaces, which can be related to the applications of cyclohexane derivatives.

Supramolecular Chemistry and Host-Guest Interactions

- (Raposo et al., 1995) showed that a cyclohexane tricarboxylic acid is an effective spacer for phosphate guests, indicating its potential in designing receptors and understanding host-guest chemistry.

properties

IUPAC Name |

(1R,3S)-3-(trifluoromethoxy)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWTUKRPGKAVNA-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S)-3-(Trifluoromethoxy)cyclohexane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(benzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2980668.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980671.png)

![2-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2980672.png)

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2980684.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2980690.png)